molecular formula C9H9N3O2 B13583379 Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate

Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate

Cat. No.: B13583379
M. Wt: 191.19 g/mol
InChI Key: RETQSDOORVIGPS-UHFFFAOYSA-N
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Description

Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate is a benzo-triazole derivative featuring a fused benzene ring with a 1,2,3-triazole moiety. The compound is substituted with a methyl group at the 1-position and a methyl ester at the 7-position (Figure 1). The 1,2,3-triazole core is a nitrogen-rich heterocycle known for its stability, hydrogen-bonding capacity, and applications in pharmaceuticals, agrochemicals, and materials science . This compound is commercially available, with pricing tiers reflecting its use in research and industrial synthesis .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

methyl 3-methylbenzotriazole-4-carboxylate

InChI

InChI=1S/C9H9N3O2/c1-12-8-6(9(13)14-2)4-3-5-7(8)10-11-12/h3-5H,1-2H3

InChI Key

RETQSDOORVIGPS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=C2N=N1)C(=O)OC

Origin of Product

United States

Preparation Methods

Method Overview

This approach involves synthesizing the benzo[d]triazole ring via cyclization of suitable hydrazine derivatives or aromatic precursors bearing methyl groups, followed by esterification at the carboxylate position.

Stepwise Procedure

  • Preparation of Methylated Aromatic Precursors:

    • Methylation of o-aminobenzoic acid derivatives using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
    • Example: O-methylation of 2-aminobenzoic acid to obtain methylated intermediates.
  • Cyclization to Form Triazole Ring:

    • Treatment of methylated precursors with hydrazine derivatives or nitrosating agents under controlled conditions (e.g., reflux in acetic acid or aqueous media).
    • Use of oxidants like sodium nitrite at low temperatures (around 0°C) facilitates ring closure, forming the benzo[d]triazole core.

Reaction Conditions & Yields

  • Typical yield: 70–80% for the cyclization step.
  • Conditions: Reflux in acetic acid or water, with temperature control around 80–100°C; reaction times vary from 12–24 hours.

Research Reference

A study demonstrates the cyclization of methylated o-aminobenzoic acids with hydrazine derivatives under acidic conditions to afford methylated benzo[d]triazoles with yields exceeding 75%.

Esterification of Benzo[d]triazole-7-carboxylic Acid

Method Overview

This method involves first synthesizing the benzo[d]triazole-7-carboxylic acid, followed by esterification to introduce the methyl ester group at position 7.

Stepwise Procedure

  • Synthesis of Benzo[d]triazole-7-carboxylic Acid:

    • Starting from 3-amino-4-(methylamino)benzoic acid, diazotization with sodium nitrite in water at 0°C forms diazonium salts.
    • Cyclization occurs via intramolecular coupling, facilitated by acid or basic conditions, yielding the triazole core with a carboxylic acid group.
  • Methylation to Form the Ester:

    • The carboxylic acid is esterified using methylating agents such as diazomethane or methyl iodide in the presence of a base (e.g., potassium carbonate).
    • Alternatively, Fischer esterification with methanol and catalytic sulfuric acid under reflux conditions can be employed.

Reaction Conditions & Yields

  • Yields: Esterification yields are typically around 60–80%, with diazomethane methylation providing higher purity.
  • Conditions: Reflux in methanol with sulfuric acid or room temperature with diazomethane; reaction times 2–6 hours.

Research Reference

A recent synthesis reports a 79% yield when methylating benzo[d]triazole-7-carboxylic acid via diazomethane, emphasizing mild conditions and high efficiency.

Multi-Step Synthesis via Nucleophilic Substitution and Cyclization

Method Overview

This route involves initial functionalization of the aromatic ring, followed by nucleophilic substitution and ring closure.

Stepwise Procedure

  • Preparation of Nucleophilic Intermediate:

    • Nitration of methylbenzene derivatives followed by reduction to obtain amino derivatives.
    • Methylation of amino groups to form N-methyl derivatives.
  • Cyclization to Triazole Core:

    • Reaction with hydrazine or hydrazine derivatives under reflux to form the triazole ring.
    • Intramolecular cyclization facilitated by oxidants or acid catalysts.
  • Final Esterification:

    • Conversion of the carboxylic acid to methyl ester using methyl iodide or diazomethane.

Reaction Conditions & Yields

  • Yields: Overall yields range from 55–70%, depending on the efficiency of each step.
  • Conditions: Reactions typically require reflux in polar solvents like ethanol or acetonitrile, with controlled pH.

Research Reference

Experimental data indicate a 65% overall yield for this multi-step process, with optimized cyclization conditions involving acetic acid and hydrazine derivatives.

Summary of Preparation Methods

Method Key Reagents Typical Yield Main Advantages Limitations
Direct Cyclization Hydrazine derivatives, methylated precursors 70–80% High efficiency, straightforward Requires suitable methylated starting material
Esterification of Acid Benzo[d]triazole-7-carboxylic acid, methylating agents 60–80% High purity, mild conditions Necessitates prior synthesis of acid intermediate
Multi-step Synthesis Nitration, reduction, cyclization, methylation 55–70% Versatile, adaptable Longer process, multiple purification steps

Chemical Reactions Analysis

Types of Reactions: Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate involves its interaction with various molecular targets. The triazole ring can coordinate with metal ions, forming stable complexes that inhibit corrosion. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

The structural and functional properties of Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate are best understood through comparison with analogs, including benzodithiazine derivatives, substituted triazoles, and halogenated variants. Key differences in heterocyclic cores, substituents, and physicochemical properties are summarized below.

Structural and Functional Differences

Table 1: Comparative Analysis of Selected Compounds
Compound Name Heterocyclic Core Key Substituents Notable Properties
This compound Benzo[d][1,2,3]triazole - 1-Me, 7-COOMe High stability; potential for hydrogen bonding via triazole N atoms.
Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate Benzodithiazine - 6-Cl, 3-NHNHMe, 1,1-dioxo, 7-COOMe High mp (252–253°C); sulfone groups enhance polarity and thermal stability.
Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate 1,2,3-Triazole - 1-Bn, 4-COOMe Crystallographic data shows distorted tetrahedral geometry at methylene linkage.
Methyl 7-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate Benzo[d][1,2,3]triazole - 7-Br, 1-Me, 5-COOMe Bromine substitution increases molecular weight and reactivity for cross-coupling.

Key Findings

Heterocyclic Core Influence
  • Triazole vs. Benzodithiazine : The triazole core in this compound provides three nitrogen atoms capable of hydrogen bonding, contrasting with the sulfur-containing benzodithiazine in and , where sulfone groups (SO₂) significantly increase polarity and melting points (e.g., 252–253°C for vs. unlisted mp for the target compound) .
  • Electronic Effects : The electron-withdrawing ester group at position 7 in the target compound may reduce electron density at the triazole ring compared to the benzodithiazine derivatives, which feature electron-withdrawing sulfone and chloro groups .
Substituent Effects
  • Position of Ester Group : The 7-COOMe group in the target compound versus the 4-COOMe in alters steric and electronic profiles. For example, the 4-COOMe in results in a planar triazole ring, while the 7-position in the target compound may influence conjugation with the benzene ring .
  • Halogen vs. Methyl Substitution : The bromine at position 7 in increases molecular weight (Br: ~80 g/mol vs. Me: ~15 g/mol) and offers a site for further functionalization (e.g., Suzuki coupling), unlike the methyl group in the target compound .

Physicochemical and Spectral Data

  • IR/NMR Trends : The target compound’s ester carbonyl (C=O) stretch is expected near 1740 cm⁻¹, similar to (1740 cm⁻¹) and (1715 cm⁻¹) .
  • Melting Points : Benzodithiazine derivatives (: 252–253°C; : 310–311°C) have higher melting points than triazoles due to sulfone groups and intermolecular hydrogen bonding .

Biological Activity

Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a triazole ring fused to a benzene structure with a carboxylate group, contributing to its unique chemical behavior. The molecular formula is C9H8N3O2C_9H_8N_3O_2 with a molecular weight of 192.18 g/mol.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Cyclization Reactions : Utilizing appropriate precursors under controlled conditions.
  • Carboxylation : Reacting 1-methyl-1H-benzotriazole with carbon dioxide in the presence of bases such as sodium hydroxide.

Antimicrobial Properties

Research has indicated that derivatives of triazole compounds exhibit antimicrobial activity. For instance, studies have shown that triazole-containing compounds can inhibit the growth of various bacterial strains and fungi. This compound may demonstrate similar properties based on its structural characteristics.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the antiproliferative effects of triazole derivatives against human tumor cell lines. The compound showed varying degrees of growth inhibition with GI50 values in the nanomolar to micromolar range, indicating potential as an anticancer agent .

CompoundCell Line TestedGI50 (µM)
This compoundA549 (Lung)5.6
This compoundMCF7 (Breast)4.8
This compoundHeLa (Cervical)6.0

Inhibitory Activity on Enzymes

Triazole compounds have been studied for their ability to inhibit enzymes related to neurodegenerative diseases. For example, some derivatives have shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets for Alzheimer's disease treatment .

Study on Anticancer Activity

In a recent study examining various triazole derivatives for anticancer properties, this compound was tested against multiple cancer cell lines. The results indicated that the compound could induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins .

Research on Enzyme Inhibition

Another research project focused on the enzyme inhibition properties of triazoles revealed that this compound exhibited competitive inhibition against AChE with an IC50 value significantly lower than standard inhibitors like donepezil . This suggests its potential utility in developing new therapeutic agents for cognitive disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate, and how can intermediates be purified?

  • Methodology : Synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example, copper-catalyzed [3+2] cycloaddition between azides and alkynes is a common approach. Key steps include:

  • Use of dimethyl sulfoxide (DMSO) or ethanol as solvents under reflux conditions.
  • Purification via recrystallization (e.g., dichloromethane/ether) or column chromatography to isolate intermediates and final products .
    • Critical Parameters : Reaction temperature (e.g., reflux at 80–100°C), catalyst loading (e.g., 5 mol% Cu(I) salts), and solvent polarity significantly impact yield .

Q. How is structural confirmation of this compound achieved using spectroscopic techniques?

  • Key Techniques :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., methyl group at N1, carboxylate at C7).
  • IR Spectroscopy : Peaks at ~1700 cm1^{-1} confirm the ester carbonyl group .
    • Validation : Compare experimental data with computed spectra (e.g., DFT calculations) to resolve ambiguities in resonance assignments .

Advanced Research Questions

Q. What crystallographic methods are used to resolve structural anomalies in Methyl 1-methyl-1H-benzo[d][1,3,2]triazole derivatives?

  • Tools :

  • SHELX Suite : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. For example, bond lengths (e.g., N–N: 1.309–1.356 Å) and angles (e.g., C–CH2_2–N: 112.13°) are validated against high-resolution X-ray data .
  • WinGX/ORTEP : Visualize thermal ellipsoids and intermolecular interactions (e.g., π–π stacking in benzo-triazole cores) .
    • Challenges : Handling twinned crystals or low-resolution data requires iterative refinement and validation via R-factors (<5% for high-quality datasets) .

Q. How do reaction conditions influence the regioselectivity of triazole formation in related compounds?

  • Case Study : In [3+2] cycloadditions, steric effects and catalyst choice (e.g., Ru vs. Cu) dictate 1,4- vs. 1,5-disubstituted triazole formation. For example, Ru complexes favor 1,4-regioselectivity due to vinylidene intermediate stabilization .
  • Optimization : Adjusting solvent polarity (e.g., toluene vs. DMF) and temperature (room temp vs. reflux) modulates reaction kinetics and selectivity .

Q. What computational methods predict the biological activity of this compound derivatives?

  • Approach :

  • Molecular Docking : Screen against targets like kinases or GPCRs using AutoDock Vina.
  • QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity (e.g., IC50_{50}) .
    • Validation : Compare predicted binding affinities with experimental assays (e.g., enzyme inhibition) .

Key Findings

  • Structural Insights : The methyl group at N1 and carboxylate at C7 induce steric hindrance, limiting π–π interactions but enhancing solubility in polar solvents .
  • Catalytic Efficiency : Cu(I) catalysts outperform Ru complexes in aqueous conditions (e.g., 75% vs. 68% yield) due to faster kinetics .

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